dimethyl-4H-1,2,4-triazol-3-amine hydroiodide
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Overview
Description
Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound with the molecular formula C4H9IN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide can be synthesized through a multi-step process. One common method involves the reaction of dimethylamine with 4H-1,2,4-triazol-3-amine in the presence of hydroiodic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-4H-1,2,4-triazolium iodide
- 4H-1,2,4-triazol-3-amine
Uniqueness
Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is unique due to its specific structure and the presence of both dimethyl and hydroiodide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring with a dimethyl substitution at the nitrogen atom in the fourth position and an amino group at the third position. Its molecular formula is C4H8N4 with a molecular weight of 112.13 g/mol. The presence of hydroiodide enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit DNA synthesis by binding to active sites of enzymes involved in nucleotide metabolism. This interaction can lead to:
- Inhibition of cell proliferation in certain cancer cell lines.
- Enzyme inhibition , which may block pathways critical for disease progression.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, both Gram-positive and Gram-negative.
- Anti-inflammatory Effects : Studies indicate that it can modulate cytokine release (e.g., TNF-α and IL-6), demonstrating potential in treating inflammatory conditions .
- Anticancer Properties : The compound has been observed to inhibit proliferation in cancer cell lines through its action on DNA synthesis pathways.
Case Studies and Experimental Data
A study evaluated the toxicity and biological activity of several 1,2,4-triazole derivatives including this compound. The findings are summarized below:
Compound | Toxicity (100 µg/mL) | TNF-α Inhibition (%) | Antimicrobial Activity |
---|---|---|---|
3a | 94.71% viable cells | 44% | Effective |
3b | 95.00% viable cells | 50% | Moderate |
3c | 96.00% viable cells | 60% | High |
These results indicate that compounds derived from this compound possess low toxicity while effectively inhibiting pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
This compound can be compared with other triazole derivatives regarding their biological activities:
Compound Name | Unique Features | Biological Activity |
---|---|---|
1H-Triazole Derivatives | Mimics amide bonds; higher potency | Anticancer and antimicrobial |
3,5-Diamino-1,2,4-triazole | Contains two amino groups; inhibits DNA synthesis | Anticancer |
Hydroiodide Form | Enhanced solubility and reactivity | Increased bioavailability |
Applications
The compound's versatility extends across various fields:
- Medicinal Chemistry : Used as a building block for synthesizing pharmaceuticals with antimicrobial and anticancer properties.
- Agriculture : Development of agrochemicals such as fungicides and herbicides.
- Catalysis : Acts as a catalyst in organic reactions like Michael addition and asymmetric acylation.
Properties
IUPAC Name |
4,5-dimethyl-1,2,4-triazol-3-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.HI/c1-3-6-7-4(5)8(3)2;/h1-2H3,(H2,5,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBDLUBHGBNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)N.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857371-43-8 |
Source
|
Record name | dimethyl-4H-1,2,4-triazol-3-amine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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